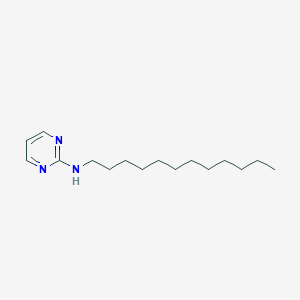![molecular formula C18H16BrN3OS B303561 3-amino-N-(4-bromo-2-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B303561.png)
3-amino-N-(4-bromo-2-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-N-(4-bromo-2-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential as a therapeutic agent. This compound is a member of the cyclopenta[b]thiophene family and has been shown to have a range of interesting biochemical and physiological effects.
作用機序
The mechanism of action of 3-amino-N-(4-bromo-2-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell growth and division.
Biochemical and Physiological Effects:
Studies have shown that 3-amino-N-(4-bromo-2-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide can have a range of biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells, inhibit the growth of certain bacteria, and reduce inflammation.
実験室実験の利点と制限
One advantage of using 3-amino-N-(4-bromo-2-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide in lab experiments is its potential as a therapeutic agent. However, there are also limitations to its use. For example, it may have limited solubility in certain solvents, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research involving 3-amino-N-(4-bromo-2-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide. One area of research could focus on optimizing the synthesis method to improve yields and reduce the number of steps involved. Another area of research could focus on identifying the specific enzymes that this compound inhibits and how this inhibition leads to its various biological effects. Additionally, further studies could be conducted to investigate its potential as a therapeutic agent for various diseases.
合成法
The synthesis of 3-amino-N-(4-bromo-2-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide involves a multi-step process. The first step involves the preparation of 5-bromo-2-methylthiophene-3-carboxylic acid, which is then converted to 5-bromo-2-methylthiophene-3-carboxylic acid hydrazide. This hydrazide is then reacted with 4-bromo-2-methylphenyl isothiocyanate to form the desired product.
科学的研究の応用
3-amino-N-(4-bromo-2-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide has been the subject of numerous scientific studies due to its potential as a therapeutic agent. One area of research has focused on its potential as an anti-cancer agent. Studies have shown that this compound can induce apoptosis in cancer cells, making it a potential treatment for various types of cancer.
特性
製品名 |
3-amino-N-(4-bromo-2-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide |
|---|---|
分子式 |
C18H16BrN3OS |
分子量 |
402.3 g/mol |
IUPAC名 |
6-amino-N-(4-bromo-2-methylphenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide |
InChI |
InChI=1S/C18H16BrN3OS/c1-9-7-11(19)5-6-13(9)21-17(23)16-15(20)12-8-10-3-2-4-14(10)22-18(12)24-16/h5-8H,2-4,20H2,1H3,(H,21,23) |
InChIキー |
FEDBZLUWLISWIX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=C(C3=CC4=C(CCC4)N=C3S2)N |
正規SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=C(C3=C(S2)N=C4CCCC4=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B303480.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B303481.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B303482.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B303486.png)
![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B303487.png)
![[2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate](/img/structure/B303492.png)
![3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B303493.png)
![3-amino-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B303494.png)
![6-tert-pentyl-2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine](/img/structure/B303495.png)
![3-amino-N-[4-(aminosulfonyl)phenyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B303496.png)
![3-amino-N-[2-(aminocarbonyl)phenyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B303497.png)

![2-[(4-{3-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-methoxybenzylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]-N-(4-cyanophenyl)acetamide](/img/structure/B303501.png)